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molecular formula C13H14O2 B053489 Tert-butyl 4-ethynylbenzoate CAS No. 111291-97-5

Tert-butyl 4-ethynylbenzoate

Cat. No. B053489
M. Wt: 202.25 g/mol
InChI Key: FWAUARVBLKIMRS-UHFFFAOYSA-N
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Patent
US05068300

Procedure details

274.4 g of 4-(trimethylsilylethinyl)-benzoic acid tert.-butyl ester and 12.5 g of anhydrous potassium carbonate in 1.5 l of absolute methanol are stirred together for 3 hours under nitrogen. The reaction mixture is then concentrated by evaporation and worked up with CH2Cl2 /H2O to yield 194 g of 4-ethinyl-benzoic acid tert.-butyl ester.
Quantity
274.4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][Si](C)(C)C)=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([O:5][C:6](=[O:19])[C:7]1[CH:8]=[CH:9][C:10]([C:13]#[CH:14])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
274.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)C#C[Si](C)(C)C)=O
Name
Quantity
12.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 194 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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